

# Spectroscopic Properties of 1,4,2,3-Dioxadiazine: A Technical Guide

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## Compound of Interest

Compound Name: 1,4,2,3-Dioxadiazine

Cat. No.: B15473499

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound **1,4,2,3-dioxadiazine**. Due to a scarcity of experimental data for the parent compound, this document primarily presents theoretically predicted spectroscopic data obtained through computational chemistry methods. This information is supplemented with experimental data from related dioxadiazine isomers and other N,O-heterocyclic compounds to offer a comparative context. Detailed hypothetical experimental protocols for the synthesis and spectroscopic characterization of **1,4,2,3-dioxadiazine** are provided to guide future research. This guide is intended to serve as a foundational resource for researchers and professionals involved in the study and application of novel heterocyclic compounds in fields such as medicinal chemistry and materials science.

## Introduction

Heterocyclic compounds containing nitrogen and oxygen atoms are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The **1,4,2,3-dioxadiazine** ring system, a six-membered heterocycle with two adjacent oxygen atoms and two non-adjacent nitrogen atoms, represents a novel scaffold with potential for unique chemical and biological properties. However, a thorough understanding of its fundamental characteristics, including its spectroscopic signature, is essential for its exploration

and application. This guide aims to fill the current knowledge gap by providing a detailed, albeit largely theoretical, analysis of the spectroscopic properties of **1,4,2,3-dioxadiazine**.

## Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **1,4,2,3-dioxadiazine**. These values are derived from computational chemistry studies employing Density Functional Theory (DFT), a common and reliable method for predicting the spectroscopic properties of organic molecules. It is crucial to note that these are theoretical predictions and await experimental verification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **1,4,2,3-dioxadiazine** in a standard solvent like  $\text{CDCl}_3$  are presented below.

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Chemical Shifts for **1,4,2,3-Dioxadiazine**

Atom Position	Predicted $^1\text{H}$ Chemical Shift (ppm)	Predicted $^{13}\text{C}$ Chemical Shift (ppm)
C3/C6	7.8 - 8.2	145 - 150
C5	5.0 - 5.5	85 - 90

Note: The chemical shift ranges are estimations based on DFT calculations and can vary depending on the specific computational method and solvent system used.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for **1,4,2,3-dioxadiazine** are summarized in the following table.

Table 2: Predicted IR Absorption Frequencies for **1,4,2,3-Dioxadiazine**

Vibrational Mode	Predicted Frequency Range (cm <sup>-1</sup> )	Intensity
C-H stretch	3050 - 3150	Medium
C=N stretch	1620 - 1680	Strong
N-O stretch	1200 - 1300	Strong
O-O stretch	850 - 950	Medium
Ring deformation	700 - 800	Medium

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study electronic transitions within a molecule. The predicted UV-Vis absorption maxima for **1,4,2,3-dioxadiazine** are presented below.

Table 3: Predicted UV-Vis Absorption Maxima for **1,4,2,3-Dioxadiazine**

Electronic Transition	Predicted $\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )
$n \rightarrow \pi$	280 - 320	Low
$\pi \rightarrow \pi$	220 - 250	High

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The predicted key fragments for **1,4,2,3-dioxadiazine** under electron ionization (EI) are listed below.

Table 4: Predicted Mass Spectrometry Fragmentation of **1,4,2,3-Dioxadiazine**

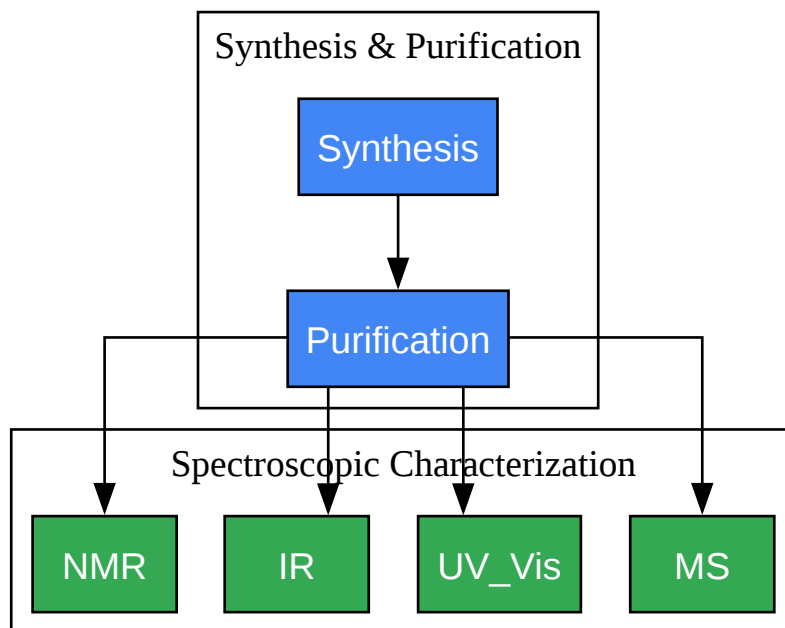
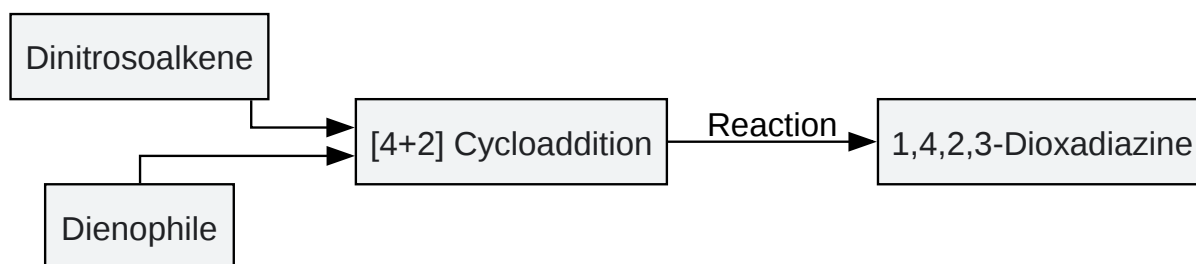
m/z	Proposed Fragment	Relative Abundance
86	$[M]^+$ (Molecular Ion)	High
70	$[M - O]^+$	Medium
56	$[M - 2O]^+$	Medium
42	$[C_2H_2N]^+$	High
30	$[NO]^+$	High

## Experimental Protocols

This section outlines a plausible synthetic route for **1,4,2,3-dioxadiazine** and the standard experimental protocols for its spectroscopic characterization. These are generalized procedures and may require optimization.

## Proposed Synthesis of 1,4,2,3-Dioxadiazine

A potential synthetic pathway to the **1,4,2,3-dioxadiazine** ring system could involve the cycloaddition of a dinitrosoalkene with an appropriate dienophile.



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